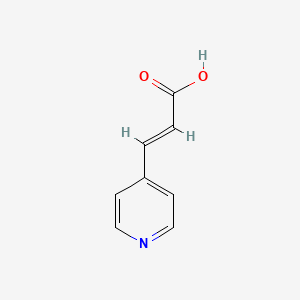
ethyl 2-(2-chloropyrimidin-5-yl)-3-methylbutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(2-chloropyrimidin-5-yl)-3-methylbutanoate, commonly referred to as ECPM, is a type of organic compound belonging to the class of pyrimidines. It is a white, crystalline solid with a melting point of 160-162°C and a boiling point of 288-290°C. ECPM has various applications in the fields of biochemistry, pharmacology, and medicine. It is used as an intermediate in the synthesis of drugs, as a reagent in the preparation of other compounds, and as a catalyst in the synthesis of polymers. In addition, ECPM has been studied for its potential use as a therapeutic agent for the treatment of various diseases.
Applications De Recherche Scientifique
ECPM has been studied for its potential use in the treatment of various diseases. It has been found to possess anti-inflammatory, antioxidant, and anti-cancer properties. In addition, ECPM has been studied for its ability to inhibit the growth of certain bacteria and fungi, as well as its ability to reduce the toxicity of some drugs. Furthermore, ECPM has been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and Huntington's disease.
Mécanisme D'action
The exact mechanism of action of ECPM is not yet fully understood. However, it is believed to act by modulating the activity of certain enzymes and proteins involved in the regulation of cell growth, differentiation, and apoptosis. In addition, ECPM has been found to inhibit the activity of certain enzymes involved in the synthesis of pro-inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-1β.
Biochemical and Physiological Effects
ECPM has been found to possess anti-inflammatory, antioxidant, and anti-cancer properties. In addition, ECPM has been found to inhibit the growth of certain bacteria and fungi, as well as reduce the toxicity of some drugs. Furthermore, ECPM has been found to possess neuroprotective properties, as it has been found to reduce the production of pro-inflammatory cytokines and to protect neurons from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using ECPM in lab experiments include its low cost, its ability to modulate the activity of certain enzymes and proteins involved in the regulation of cell growth, differentiation, and apoptosis, and its ability to inhibit the growth of certain bacteria and fungi. The limitations of using ECPM in lab experiments include its poor solubility in water, its instability in the presence of light and air, and its limited availability.
Orientations Futures
For the use of ECPM include further research into its potential use in the treatment of diseases, such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. In addition, further research into the exact mechanism of action of ECPM, as well as its biochemical and physiological effects, is necessary in order to better understand its potential therapeutic applications. Finally, further research into the synthesis and stability of ECPM is necessary in order to develop more efficient and cost-effective methods of producing the compound.
Méthodes De Synthèse
ECPM can be synthesized by the reaction of ethyl 2-chloropyrimidine-5-carboxylate with sodium methylbutanoate in the presence of anhydrous sodium carbonate. The reaction takes place in an aqueous solution at a temperature of 60-80°C and a pressure of 1-2 atm. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid. The product of the reaction is a white, crystalline solid with a melting point of 160-162°C and a boiling point of 288-290°C.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 2-(2-chloropyrimidin-5-yl)-3-methylbutanoate involves the reaction of 2-chloropyrimidine-5-carbaldehyde with 3-methyl-2-oxobutanoic acid ethyl ester in the presence of a base to form the desired product.", "Starting Materials": [ "2-chloropyrimidine-5-carbaldehyde", "3-methyl-2-oxobutanoic acid ethyl ester", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve 2-chloropyrimidine-5-carbaldehyde in a suitable solvent (e.g. ethanol).", "Step 2: Add a base (e.g. sodium hydroxide) to the solution and stir for a few minutes.", "Step 3: Add 3-methyl-2-oxobutanoic acid ethyl ester to the solution and stir for several hours at room temperature.", "Step 4: Quench the reaction by adding an acid (e.g. hydrochloric acid) to the solution.", "Step 5: Extract the product with a suitable organic solvent (e.g. ethyl acetate).", "Step 6: Purify the product by column chromatography or recrystallization." ] } | |
Numéro CAS |
122936-55-4 |
Nom du produit |
ethyl 2-(2-chloropyrimidin-5-yl)-3-methylbutanoate |
Formule moléculaire |
C11H15ClN2O2 |
Poids moléculaire |
242.7 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



